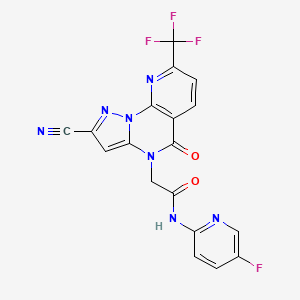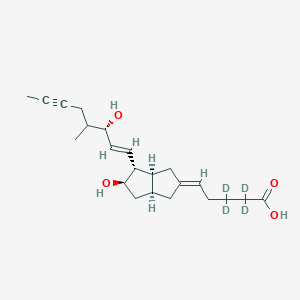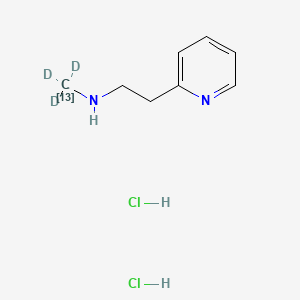
P2X3 antagonist 37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P2X3 antagonist 37 is a compound that selectively inhibits the P2X3 receptor, a type of purinergic receptor activated by adenosine triphosphate. P2X3 receptors are primarily found in sensory neurons and are involved in the transmission of pain and other sensory signals. By blocking these receptors, this compound has the potential to alleviate chronic pain and other conditions associated with hypersensitive nerve fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P2X3 antagonist 37 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but common steps include:
Formation of the core structure: This often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Functional group modifications: Introduction of various functional groups, such as amines, hydroxyls, or halides, through nucleophilic substitution or addition reactions.
Purification and isolation: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to improve efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
P2X3 antagonist 37 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
P2X3 antagonist 37 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of P2X3 receptors and their role in various physiological processes.
Biology: Investigated for its effects on sensory neurons and its potential to modulate pain signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating chronic pain, cough, and other conditions associated with hypersensitive nerve fibers.
Mechanism of Action
P2X3 antagonist 37 exerts its effects by selectively binding to and inhibiting the P2X3 receptor. This receptor is an adenosine triphosphate-gated ion channel expressed on peripheral sensory neurons. By blocking the activation of these receptors, this compound prevents the transmission of pain signals and reduces hypersensitivity. The molecular targets and pathways involved include the inhibition of adenosine triphosphate binding and the subsequent prevention of ion channel opening, which reduces neuronal excitability and pain perception .
Comparison with Similar Compounds
Similar Compounds
Gefapixant: Another P2X3 receptor antagonist with similar applications in treating chronic cough and pain.
Eliapixant: A selective P2X3 receptor antagonist currently under clinical development for treating disorders associated with hypersensitive nerve fibers.
Uniqueness
P2X3 antagonist 37 is unique in its specific binding affinity and selectivity for the P2X3 receptor, which may result in fewer off-target effects compared to other antagonists. Its unique chemical structure and functional groups also contribute to its distinct pharmacological profile and therapeutic potential .
Properties
Molecular Formula |
C18H9F4N7O2 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-[4-cyano-8-oxo-12-(trifluoromethyl)-2,3,7,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-yl]-N-(5-fluoropyridin-2-yl)acetamide |
InChI |
InChI=1S/C18H9F4N7O2/c19-9-1-4-13(24-7-9)26-14(30)8-28-15-5-10(6-23)27-29(15)16-11(17(28)31)2-3-12(25-16)18(20,21)22/h1-5,7H,8H2,(H,24,26,30) |
InChI Key |
UOBGZZXUXDYSDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=O)CN2C3=CC(=NN3C4=C(C2=O)C=CC(=N4)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















